Epigambogic acid

CYP2C9 Drug-drug interaction Metabolism

Epigambogic acid is a polyprenylated caged xanthone natural product isolated from the gamboge resin of Garcinia hanburyi. It is the C-2 epimer of gambogic acid (GBA), a compound that has undergone clinical testing as an antitumor agent.

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
Cat. No. B12414463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigambogic acid
Molecular FormulaC38H44O8
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
InChIInChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m1/s1
InChIKeyGEZHEQNLKAOMCA-QGGWTAHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epigambogic Acid (CAS 887606-04-4): Caged Garcinia Xanthone with Defined Stereochemical Identity


Epigambogic acid is a polyprenylated caged xanthone natural product isolated from the gamboge resin of Garcinia hanburyi [1]. It is the C-2 epimer of gambogic acid (GBA), a compound that has undergone clinical testing as an antitumor agent [2]. Epigambogic acid exhibits a complex hexacyclic architecture (molecular formula C₃₈H₄₄O₈, molecular weight 628.70 g/mol) with a defined stereochemical configuration at C-2 [3]. This compound is not merely a synthetic derivative but a naturally co-occurring epimer that constitutes a significant proportion of the gamboge resin alongside gambogic acid [4].

Why Epigambogic Acid Cannot Be Substituted with Gambogic Acid or Other Garcinia Xanthones in Mechanistic Studies


Epigambogic acid and gambogic acid share an identical planar caged xanthone scaffold but differ solely in the stereochemical configuration at the C-2 position [1]. This single stereochemical divergence produces a 20-fold difference in inhibitory potency against cytochrome P450 2C9 (CYP2C9), with the S-epimer (epigambogic acid) exhibiting substantially stronger inhibition than the R-epimer (gambogic acid) [2]. Furthermore, gambogic acid undergoes spontaneous epimerization at the C-2 center under standard handling conditions, producing epigambogic acid as a common contaminant in commercial gambogic acid preparations [3]. Consequently, studies employing uncharacterized gambogic acid inherently involve variable mixtures of epimers, confounding interpretation of structure-activity relationships and off-target liability assessments [4]. Procurement of authenticated epigambogic acid is essential for experiments requiring defined stereochemical purity and for CYP2C9-related drug interaction profiling.

Epigambogic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


CYP2C9 Inhibitory Potency: 20-Fold Differential Between Epigambogic Acid and Gambogic Acid

Epigambogic acid (S-epimer) exhibits a 20-fold greater inhibitory effect on human cytochrome P450 2C9 (CYP2C9) compared to gambogic acid (R-epimer), as determined in a recombinant human CYP enzyme inhibition assay. Both epimers showed minimal inhibitory effects against five other human CYP isoforms (CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4), with the exception of CYP2C9 where the S-epimer demonstrated significantly enhanced potency [1].

CYP2C9 Drug-drug interaction Metabolism Stereochemistry Hepatotoxicity

Cytotoxicity Against Doxorubicin-Sensitive and -Resistant Leukemia Cells: Equivalent Potency with MDR Evasion

Epigambogic acid (epimer 2, S-configuration) exhibited IC₅₀ values of 1.11 μM against K562/S (doxorubicin-sensitive) and 0.86 μM against K562/R (doxorubicin-resistant) human leukemia cell lines. Gambogic acid (epimer 1, R-configuration) showed comparable activity with IC₅₀ values of 1.32 μM (K562/S) and 0.89 μM (K562/R). In contrast, doxorubicin displayed a resistance ratio of 16.3-fold, with IC₅₀ values of 0.66 μM (K562/S) versus 10.78 μM (K562/R) [1]. The near-identical IC₅₀ values for both epimers against resistant and sensitive cell lines indicate that neither compound is a substrate for multidrug resistance (MDR) efflux transporters such as P-glycoprotein [2].

Multidrug resistance Leukemia K562 Cytotoxicity MDR substrate

Cytotoxicity Against Triple-Negative Breast Cancer Cells: Submicromolar Potency Independent of C-2 Stereochemistry

Pure gambogic acid (>97% diastereomeric purity) and an equilibrated mixture containing both gambogic acid and epigambogic acid exhibited similar levels of cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with both preparations yielding IC₅₀ values in the submicromolar concentration range [1]. Both the pure R-epimer and the epimer mixture induced apoptosis within 12 hours of incubation, demonstrating that the C-2 stereochemical configuration does not significantly impact cytotoxic efficacy in this breast cancer model [2]. This finding establishes that epigambogic acid retains the core anticancer activity profile of the gambogic acid scaffold.

Breast cancer MDA-MB-231 Cytotoxicity Apoptosis Epimerization

C-2 Epimerization Susceptibility: Chemical Instability of Gambogic Acid Necessitates Epigambogic Acid as an Authenticated Reference Standard

Gambogic acid undergoes spontaneous epimerization at the C-2 center under standard handling conditions via an ortho-quinone methide intermediate, producing epigambogic acid as a ubiquitous contaminant in all commercial sources of gambogic acid [1]. This stereochemical erosion means that gambogic acid samples without rigorous purity documentation inherently contain variable proportions of epigambogic acid, confounding both biological assays and structure-activity relationship interpretations [2]. Mechanistic studies confirm that the epimerization pathway is intrinsic to the caged xanthone scaffold and cannot be fully suppressed under standard storage conditions [3].

Epimerization Chemical stability Quality control Reference standard ortho-Quinone methide

Epigambogic Acid: Evidence-Driven Application Scenarios for Research and Development


CYP2C9-Mediated Drug-Drug Interaction Profiling Studies

Epigambogic acid is the appropriate selection for studies requiring assessment of CYP2C9-mediated drug-drug interaction liability, given its 20-fold greater inhibitory potency against this isoform compared to gambogic acid [1]. Researchers investigating the metabolic fate and hepatotoxicity potential of caged Garcinia xanthones should prioritize epigambogic acid to accurately capture the CYP2C9 inhibitory profile, as gambogic acid alone would substantially underestimate this liability. This scenario includes in vitro CYP inhibition panels, hepatocyte clearance assays, and in vivo pharmacokinetic interaction studies where CYP2C9 substrates (e.g., warfarin, phenytoin, NSAIDs) are co-administered.

Multidrug Resistance (MDR) Evasion Studies in Leukemia Models

Epigambogic acid is suitable for studies exploring MDR-evading anticancer strategies, as evidenced by its equivalent cytotoxicity against doxorubicin-sensitive (K562/S, IC₅₀ = 1.11 μM) and doxorubicin-resistant (K562/R, IC₅₀ = 0.86 μM) leukemia cell lines, yielding a resistance ratio of 0.77 versus doxorubicin's ratio of 16.3 [2]. This profile supports applications in leukemia xenograft models where P-glycoprotein-mediated efflux limits therapeutic efficacy, as well as in mechanistic studies examining MDR substrate recognition determinants. The lack of cross-resistance with doxorubicin further positions epigambogic acid for combination therapy screening in MDR-positive hematological malignancies.

Structure-Activity Relationship (SAR) Studies of Caged Xanthone Epimers

Authenticated epigambogic acid is essential for SAR campaigns investigating the stereochemical determinants of caged xanthone bioactivity. The 20-fold differential in CYP2C9 inhibition between the C-2 epimers demonstrates that stereochemistry at this single center produces meaningful pharmacological divergence [1]. Researchers conducting systematic epimer pair evaluations, molecular docking studies at CYP2C9, or stereospecific binding assays require both epigambogic acid and gambogic acid as discrete, well-characterized reference standards rather than undefined mixtures. This scenario extends to medicinal chemistry efforts aimed at optimizing the CYP inhibition profile of caged xanthone derivatives.

Triple-Negative Breast Cancer (TNBC) Lead Optimization Programs

Epigambogic acid maintains the submicromolar cytotoxic potency and apoptosis-inducing capacity of the gambogic acid scaffold in MDA-MB-231 TNBC cells [3]. This supports its inclusion in TNBC-focused natural product lead optimization campaigns where the caged xanthone core serves as a privileged scaffold for derivatization. Given that epigambogic acid exhibits a defined CYP2C9 inhibition profile distinct from gambogic acid [1], researchers can select between the two epimers based on whether CYP2C9 liability is desired, neutral, or to be avoided in downstream development. Procurement of pure epigambogic acid rather than an undefined epimer mixture ensures reproducible starting material for chemical derivatization and biological validation.

Quote Request

Request a Quote for Epigambogic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.